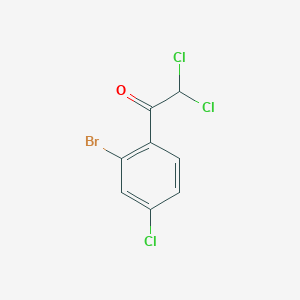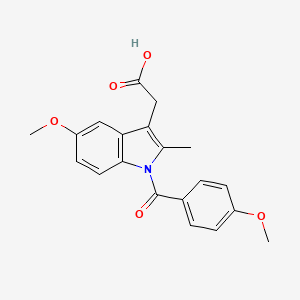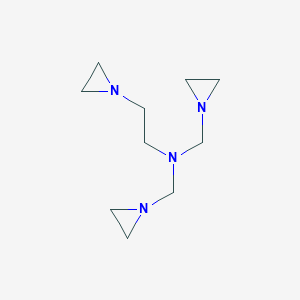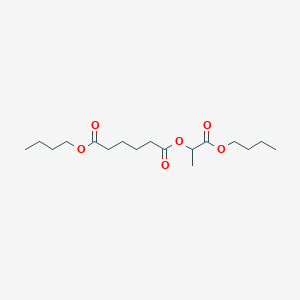
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate is a chemical compound with the molecular formula C17H30O6. It is a diester formed from the condensation of butyl hexanedioate and 1-butoxy-1-oxopropan-2-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate can be synthesized through esterification reactions. The typical synthetic route involves the reaction of butyl hexanedioate with 1-butoxy-1-oxopropan-2-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is then heated to the desired temperature, and the reaction is allowed to proceed until completion. The product is purified through distillation or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butyl hexanedioate and 1-butoxy-1-oxopropan-2-ol.
Transesterification: This compound can undergo transesterification reactions with other alcohols, leading to the formation of different esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Hydrolysis: Butyl hexanedioate and 1-butoxy-1-oxopropan-2-ol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-butoxy-1-oxopropan-2-yl butyl hexanedioate involves its interaction with specific molecular targets. The ester bonds in the compound can be hydrolyzed by enzymes, leading to the release of active molecules that exert their effects on biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate can be compared with other similar compounds, such as:
Butyl butyryllactate: Another diester with similar structural features but different functional groups.
Butyl hexanedioate: A simpler ester with only one ester bond.
1-Butoxy-1-oxopropan-2-ol: A related compound that serves as a reactant in the synthesis of this compound.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties, making it suitable for various applications.
Propiedades
Número CAS |
5349-64-4 |
|---|---|
Fórmula molecular |
C17H30O6 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
6-O-(1-butoxy-1-oxopropan-2-yl) 1-O-butyl hexanedioate |
InChI |
InChI=1S/C17H30O6/c1-4-6-12-21-15(18)10-8-9-11-16(19)23-14(3)17(20)22-13-7-5-2/h14H,4-13H2,1-3H3 |
Clave InChI |
MQCQQDIHJRCDAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCCCC(=O)OC(C)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


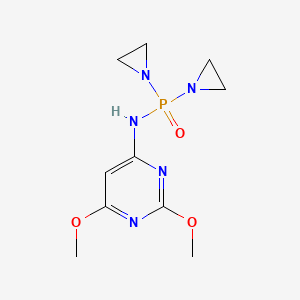
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)
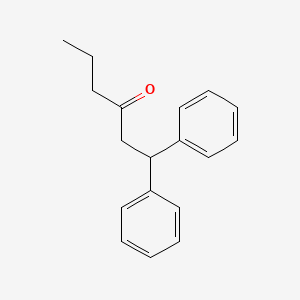
![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
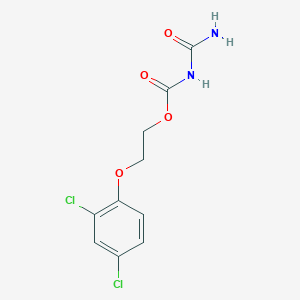
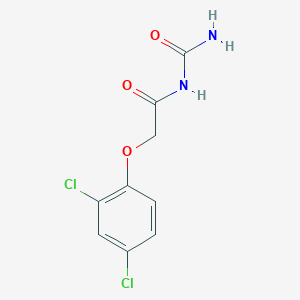
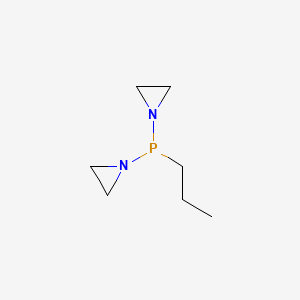
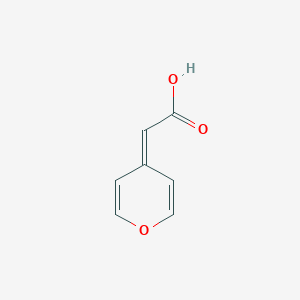
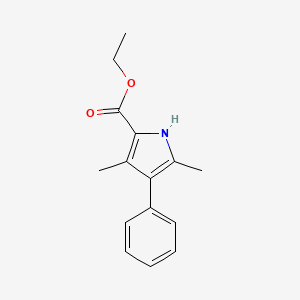
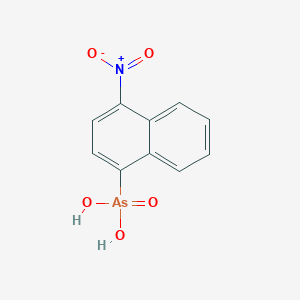
![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
